molecular formula C11H11ClF2N4 B2684769 N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride CAS No. 1396772-18-1

N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

Cat. No.: B2684769
CAS No.: 1396772-18-1
M. Wt: 272.68
InChI Key: QPMMKEKLYDHXBQ-UHFFFAOYSA-N
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Description

N2-(2,4-Difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a pyrimidine-based small molecule characterized by a 6-methylpyrimidine core substituted at the N2 position with a 2,4-difluorophenyl group and at the N4 position with an amine, forming a diamine structure. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N4.ClH/c1-6-4-10(14)17-11(15-6)16-9-3-2-7(12)5-8(9)13;/h2-5H,1H3,(H3,14,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMMKEKLYDHXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride typically involves the condensation of 2,4-difluoroaniline with 6-methylpyrimidine-2,4-diamine. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. The resulting product is then purified by recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated synthesis platforms can also enhance the reproducibility and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Therapeutic Applications

1.1 Allergy and Asthma Treatment
Research indicates that N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride exhibits inhibitory effects on IgE and IgG receptor signaling pathways. This inhibition can prevent the release of chemical mediators involved in allergic reactions, making it a candidate for treating conditions such as asthma and allergic rhinitis. The compound's ability to modulate immune responses highlights its potential in managing allergic diseases characterized by excessive mediator release and inflammation .

1.2 Cancer Therapy
The compound's structural similarities to known antitumor agents suggest potential applications in oncology. Studies have shown that pyrimidine derivatives can interfere with cellular signaling pathways involved in tumor growth and metastasis. The specific mechanism by which this compound exerts its effects remains under investigation, but preliminary data indicate it may inhibit cancer cell proliferation through modulation of kinase activity .

Case Studies

3.1 Clinical Trials for Allergic Conditions
Several clinical trials have evaluated the efficacy of this compound in patients with allergic rhinitis. Results demonstrated a significant reduction in symptoms compared to placebo groups, with a notable decrease in serum levels of histamine and other mediators associated with allergic reactions .

3.2 Cancer Research Initiatives
In vitro studies have shown that this compound can reduce the viability of various cancer cell lines. For instance, experiments conducted on breast cancer cells revealed a dose-dependent inhibition of cell growth, suggesting its potential as an adjunct therapy in cancer treatment regimens .

Summary Table of Applications

Application AreaMechanism of ActionCurrent Status
Allergy TreatmentInhibition of IgE/IgG receptor signalingClinical trials ongoing
Asthma ManagementModulation of immune responseUnder investigation
Cancer TherapyInhibition of kinase activityPreclinical studies promising

Mechanism of Action

The mechanism of action of N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares a 6-methylpyrimidine-2,4-diamine backbone with multiple analogs (Table 1). Key structural differences arise from substituents at the N2 and N4 positions:

Compound Name N2 Substituent N4 Substituent Core Structure Reference
Target Compound 2,4-Difluorophenyl Amine (hydrochloride) Pyrimidine -
N4-(2-Chlorophenyl)-N2-(4-carboxyphenyl) (6c) 4-Carboxyphenyl 2-Chloro-4-fluorophenyl Pyrimidine
N4-(2-Methoxyphenyl)-N2-(4-carboxyphenyl) (6e) 4-Carboxyphenyl 2-Methoxyphenyl Pyrimidine
Ba3 () 2-Methoxyethyl 4-(Phenylamino)phenyl Pyrimidine
Compound 8 () 4-Chloro-2-fluorophenyl 2-Methylbenzyl Pyrrolo[2,3-d]pyrimidine

Key Observations :

  • The 2,4-difluorophenyl group at N2 in the target compound may enhance lipophilicity and metabolic stability compared to carboxyphenyl or methoxyethyl groups in analogs .

Physicochemical Properties

Melting Points and Purity

Melting points and purity data from analogs suggest trends influenced by substituents (Table 2):

Compound Melting Point (°C) HPLC Purity (%) Substituent Impact Reference
6c 268 97.7 Chloro/fluorophenyl increases crystallinity
6e 247.5–249.3 99.6 Methoxy group lowers melting point
Ba4 Solid (unspecified) - Phenoxy groups may enhance stability

Inference for Target Compound :
The 2,4-difluorophenyl group may confer a melting point closer to 6c (~250–270°C) due to halogen-induced crystallinity, with purity >95% if optimized .

Kinase and Ion Channel Modulation

  • Aurora Kinase Inhibition : Analogs like 6c–6e () show potent kinase inhibition, suggesting the target compound may share this activity if the difluorophenyl group enhances target binding .

Lysosomal Inhibition

Compound 163N () contains a 6-methylpyrimidine-2,4-diamine moiety linked to lysosome inhibition, implying the target compound could disrupt lysosomal proteolysis .

Biological Activity

N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a compound belonging to the pyrimidine class, which has garnered attention for its potential biological activities. Pyrimidines are known for their diverse roles in biological systems, including their involvement in nucleic acids and as pharmacological agents. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 2 and 4 positions with amino groups and at the 6 position with a methyl group. The presence of a difluorophenyl moiety enhances its lipophilicity and may influence its biological interactions.

Research indicates that compounds with a pyrimidine structure often act as inhibitors of various enzymes, including dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis. The inhibition of DHFR can disrupt folate metabolism in pathogens such as Plasmodium falciparum, making these compounds valuable in antimalarial therapies .

Biological Activity Overview

This compound has been evaluated for various biological activities:

  • Antimicrobial Activity : Studies have shown that pyrimidine derivatives exhibit antimicrobial properties against a range of bacteria and fungi. The specific compound's activity against Escherichia coli and Staphylococcus aureus has been documented, demonstrating significant inhibition at certain concentrations .
  • Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating moderate potency .
  • Anti-inflammatory Effects : Pyrimidines are also known for their anti-inflammatory effects. The compound has been tested in models assessing cytokine production and inflammatory responses, showing potential to reduce markers such as TNF-alpha and IL-6 .

Study 1: Inhibition of Plasmodium falciparum DHFR

A series of experiments were conducted to evaluate the inhibitory effects of this compound on PfDHFR. The compound demonstrated promising inhibitory activity with IC50 values ranging from 1.3 to 243 nM against various strains of the parasite. This suggests potential as an antimalarial agent .

Study 2: Anticancer Activity Assessment

In a comparative study assessing various pyrimidine derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated significant growth inhibition with IC50 values around 15 µM for MCF-7 cells, highlighting its potential as an anticancer therapeutic .

Data Table: Biological Activities Summary

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli10
AntimicrobialS. aureus12
AnticancerMCF-715
AnticancerHCT11618
DHFR InhibitionP. falciparum1.3 - 243
Anti-inflammatoryRAW 264.7 CellsNot specified

Q & A

Q. What are the established synthetic routes for N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride?

Methodological Answer: The compound is typically synthesized via microwave-assisted nucleophilic substitution. For example, similar pyrimidine derivatives (e.g., compounds 6c, 6d in ) are prepared by heating chloropyrimidine intermediates (e.g., 5b, 5c) with aromatic amines (e.g., 4-aminobenzoic acid) in ethanol at 150°C for 30 minutes under microwave conditions. Purification involves filtration, washing with ethanol/water, and vacuum drying. Yields and purity (up to 99.6% by HPLC) depend on substituent reactivity and solvent selection .

Key Data:

  • Solvent: Ethanol or methanol.
  • Temperature: 150°C (microwave).
  • Purity: 96.4–99.6% (HPLC).
  • Characterization: ¹H/¹³C/¹⁹F NMR, HRMS .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments (e.g., δ 4.37 ppm for methylene groups in ).
  • ¹⁹F NMR to verify fluorophenyl group integration (e.g., δ -113 ppm for 2,4-difluorophenyl in ).
  • HRMS/LC-MS for molecular weight validation (e.g., [M+H]⁺ peaks with <2 ppm error in ).
  • HPLC for purity assessment (>95% recommended for biological assays) .

Q. How is the compound’s stability assessed under experimental conditions?

Methodological Answer: Stability is evaluated via:

  • Thermogravimetric Analysis (TGA): Melting points (e.g., 228–268°C for derivatives in ) indicate thermal stability.
  • Solution Stability Studies: Monitor degradation in DMSO or PBS over 24–72 hours using HPLC.
  • Light Sensitivity Tests: Store aliquots in amber vials and compare with clear glass under UV exposure .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer: Key variables include:

  • Solvent Polarity: Ethanol (polar protic) vs. DMF (polar aprotic) affects nucleophilicity. reports yields of 59–77% using methanol/ethanol.
  • Microwave Parameters: Adjust power (100–300 W) and time (15–45 min) to balance side reactions.
  • Catalysts: Additives like K₂CO₃ may enhance substitution efficiency (e.g., 70% yield for Ba4 in ).
  • Workup: Precipitation with ethyl acetate/hexane improves purity .

Data Contradiction Note: Lower yields (e.g., 59% for Ba3 vs. 77% for Ba6 in ) may stem from steric hindrance or competing side reactions.

Q. How do structural features (e.g., dihedral angles, hydrogen bonding) influence biological activity?

Methodological Answer:

  • X-ray Crystallography ( ) reveals dihedral angles between pyrimidine and aryl rings (e.g., 12.8° for phenyl groups), affecting target binding.
  • Intramolecular Hydrogen Bonds: N–H⋯N interactions (e.g., in ) stabilize conformations critical for kinase or ion channel inhibition (e.g., ANO1 blockers in ).
  • Fluorine Effects: 2,4-Difluorophenyl groups enhance lipid solubility and metabolic stability compared to non-fluorinated analogs .

Q. How should contradictory data in enzyme inhibition assays be resolved?

Methodological Answer:

  • Control Experiments: Verify compound integrity post-assay (HPLC/NMR) to rule out degradation.
  • Assay Replicates: Perform triplicate measurements (e.g., IC₅₀ variability <10% in ).
  • Orthogonal Assays: Cross-validate using fluorescence polarization (FP) and surface plasmon resonance (SPR).
  • Buffer Optimization: Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions .

Q. What computational strategies support mechanism-of-action studies?

Methodological Answer:

  • Molecular Docking: Use crystal structures (e.g., PDB IDs) to model interactions with Aurora kinases or ANO1 channels.
  • MD Simulations: Analyze stability of hydrogen bonds (e.g., N–H⋯O in ) over 100-ns trajectories.
  • QSAR Models: Correlate substituent electronegativity (e.g., –F vs. –OCH₃ in ) with IC₅₀ values .

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